molecular formula C2H6O4S<br>(CH3O)2SO2<br>C2H6O4S B139945 Dimethyl sulfate CAS No. 77-78-1

Dimethyl sulfate

Cat. No. B139945
CAS RN: 77-78-1
M. Wt: 126.13 g/mol
InChI Key: VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Description

Dimethyl sulfate (DMS) is a chemical compound with the formula (CH3O)2SO2 . It is a colorless oily liquid, odorless to a faint onion-like odor . It is mainly used as a methylating agent in organic synthesis .


Synthesis Analysis

Dimethyl sulfate can be synthesized in the laboratory by several methods, the simplest being the esterification of sulfuric acid with methanol . Another method involves adding 200g (1.78mol) of methyl sulfuric acid to 40g (.281mol) of anhydrous sodium sulfate, with vigorous stirring to ensure clumping does not occur .


Molecular Structure Analysis

Dimethyl sulfate is a diester of methanol and sulfuric acid. Its formula is often written as (CH3)2SO4 or Me2SO4, where CH3 or Me is methyl . It is one of the most widely used structure probing reagents and has played a prominent role in enabling next-generation single-molecule probing analyses .


Chemical Reactions Analysis

Dimethyl sulfate reacts exothermically with water, to give sulfuric acid and methanol . It is a reagent for the methylation of phenols, amines, and thiols. One methyl group is transferred more quickly than the second .


Physical And Chemical Properties Analysis

Dimethyl sulfate is a colorless oily liquid with a slight onion-like odor . It has a melting point of -32°C, a boiling point of 188°C (decomposes), and a specific gravity of 1.33 . It is slightly soluble in water and decomposed by water to give sulfuric acid with the evolution of heat .

Scientific Research Applications

Detection and Analysis in Pharmaceuticals

Dimethyl sulfate (DMS) is a chemical raw material used in synthesizing drugs, dyes, spices, and pesticides. Its residue in medicines is highly toxic and corrosive, necessitating strict control. A new method using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with aminophenazone as the methylation substrate has been developed for detecting DMS residues in medicines. This method offers advantages such as good stability, low interference, and high accuracy, making it suitable for determining DMS genotoxic impurities in various medicines (Gong et al., 2022).

Occupational Health and Safety

DMS, a strong methylating agent, has been linked to potent eyes and skin irritation, respiratory disorders, and renal dysfunction, and is classified as carcinogenic in humans. The first case of allergic contact dermatitis due to DMS was reported in an individual occupationally sensitized to DMS (Yagami et al., 2009).

Environmental Impact

DMS plays a crucial role as a major natural global sulfur emission, affecting Earth's climate. A study discovered a significant DMS gas-phase oxidation product, hydroperoxymethyl thioformate (HPMTF), which is a major reservoir of marine sulfur. Over 30% of oceanic DMS emitted to the atmosphere forms HPMTF, which is closely linked to new particle formation and growth. This finding necessitates the inclusion of HPMTF in atmospheric models to improve understanding of marine aerosol formation and its effects on climate (Veres et al., 2020).

Structural Analysis of RNAs and Protein-DNA Interactions

DMS is used in structural analysis of RNAs and RNA–protein complexes, with DMS modification of unpaired adenosine and cytidine nucleotides aiding in the detection of local changes in RNA structure and RNA–protein contacts (Tijerina et al., 2007). Additionally, DMS is instrumental in genomic footprinting methods like DMS sequencing (DMS-seq), used for genome-wide interrogation of in vivo protein-DNA interactions and direct detection of nucleosome centers (Umeyama & Ito, 2016).

Safety And Hazards

Dimethyl sulfate is extremely toxic, corrosive, and environmentally hazardous . It is very toxic by inhalation and is corrosive to metals and tissue . It is a potent methylating agent and is considered a dangerous poison .

properties

IUPAC Name

dimethyl sulfate
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InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3
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InChI Key

VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)OC
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Molecular Formula

C2H6O4S, Array
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DSSTOX Substance ID

DTXSID5024055
Record name Dimethyl sulfate
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Molecular Weight

126.13 g/mol
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Physical Description

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor.
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Boiling Point

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes)
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Flash Point

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c.
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Solubility

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3%
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Density

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33
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Vapor Density

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg
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Mechanism of Action

Pathogenesis ... may be explained by substance's alkylating properties and fact that it hydrolyzes to form sulfuric acid and methyl alcohol which enter bloodstream. ... /in/ animal experimentation ... methyl alcohol was found in blood and viscera., Methylazoxymethanol (MAM) and dimethyl sulfate (DMS) are mutagens whose genetic effects can be ascribed to the methylation of DNA. While both methylate the N7 position of guanine heavily, only MAM strongly methylates the O(6) position of guanine. ... The relative effectiveness and specificity of MAM and DMS in bacterial assays /were evaluated/ for the induction of point mutations and the formation of chromosomal duplications by genetic recombination. Salmonella typhimurium strain TS1121 was used to measure the formation of genetic duplications on the basis of the aroC321 allele and mutations by reversion of the hisG46 allele. Specific base pair substitutions and frameshift mutations were measured in a reversion assay based on lacZ alleles of Escherichia coli. The results show MAM to be the more potent mutagen and DMS the stronger recombinagen in the Salmonella assay. In the lacZ assay DMS induced several classes of base pair substitutions (GC to AT transitions, GC to TA transversions and AT to TA transversions), as well as lower frequencies of +1, -1 and -2 frameshift mutations. The activity of MAM as a base pair substitution mutagen was more specific than that of DMS, inducing only GC to AT transitions. It also induced +G, -G, -A and -CG frameshift mutations, though more weakly than it induced GC to AT transitions. Long known as a base pair substitution mutagen, the induction of frameshifts by MAM was unexpected. ....
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Impurities

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether.
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Product Name

Dimethyl Sulfate

Color/Form

Colorless oily liquid

CAS RN

77-78-1
Record name DIMETHYL SULFATE
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Melting Point

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F
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Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
[Compound]
Name
aromatic hydroxy carboxylic acids
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[Compound]
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methyl ester
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Synthesis routes and methods II

Procedure details

An addition product of dimethyl sulfate and dimethylformamide is prepared according to the method of Example 3. To 0.5 mole of this product is added a mixture of 59 grams (0.25 mole) of sodium 2-acrylamido-2-methylpropanesulfonate, 0.1 gram of p-methoxyphenol and 500 ml. of benzene. The mixture is heated under reflux, with stirring, for three hours, after which the benzene is evaporated under vacuum. The remaining solid is recrystallized from a benzene-cyclohexane mixture to yield the desired methyl 2-acrylamido-2-methylpropanesulfonate.
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0.5 mol
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59 g
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0.1 g
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Synthesis routes and methods III

Procedure details

Preparation of 9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate, wherein trifluoromethanesulfonate and triflate are synonymous and R1 was n-butyl, R2 was methyl, X- was CF3 (CF2)nSO3-, and n was 0. A solution of 25.0 g (129 millimoles (mM)) of anthrone, 32.5 g (24.4 milliliters (mL), 257 mM) of dimethylsulfate, and 0.5 g of benzyl triethylammonium chloride was prepared in 250 mL of dichloromethane and 100 mL of water. Next, 80 g (1 M) of 50% sodium hydroxide was dripped into this solution with rapid stirring. GC analysis of the reaction immediately after the addition determined essentially complete conversion to 9-methoxyanthracene. After stirring for 1 hour the water layer was discarded, the organic layer washed with 5% aqueous HCl, then saturated sodium bicarbonate, dried with magnesium sulfate, then evaporated to give a faintly yellow solid. The solid was then recrystallized from heptane to give 9-methoxyanthracene.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
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100 mL
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solvent
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0 (± 1) mol
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9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
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[Compound]
Name
CF3 (CF2)nSO3-
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80 g
Type
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

The reaction proceeds according to the following reaction scheme: ##STR5##299 g of an aqueous solution which contains 15.6 g (81 mmol) of 3-hydroxy-2,4,5-trifluorobenzoic acid (B) are initially introduced into a glass flask with stirring and are treated with 10 g of xylene instead of the water-insoluble trialkylamine or amine mixture. A 30% strength by weight aqueous hydrochloric acid is added up to a pH of 7 and the pH is checked by means of a calibrated pH electrode which dips into the aqueous phase. A total of 156.8 g (1.41 mol) of dimethyl sulfate are then added dropwise at a temperature of 40° C. over a period of 3.5 hours and the pH is kept constant at 7 by addition of a total of 46.6 g of a 10% strength by weight aqueous sodium hydroxide solution. Despite a considerable excess of dimethyl sulfate, the dimethylated product, namely methyl 3-methoxy-2,4,5-trifluorobenzoate, is only formed in small amounts.3-Hydroxy-2,4,5-trifluorobenzoic acid (B) corresponding to a yield of 8.6%,methyl 3-hydroxy-2,4,5-trifluorobenzoate corresponding to a yield of 67% and methyl 3-methoxy-2,4,5-trifluorobenzoate (C) corresponding to a yield of only 8.7% are found, in each case based on 3-hydroxy-2,4,5-trifluorobenzoic acid employed.
[Compound]
Name
aqueous solution
Quantity
299 g
Type
reactant
Reaction Step One
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15.6 g
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156.8 g
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[Compound]
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amine
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0 (± 1) mol
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Reaction Step Six
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10 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl sulfate
Reactant of Route 2
Dimethyl sulfate
Reactant of Route 3
Reactant of Route 3
Dimethyl sulfate
Reactant of Route 4
Reactant of Route 4
Dimethyl sulfate
Reactant of Route 5
Reactant of Route 5
Dimethyl sulfate
Reactant of Route 6
Dimethyl sulfate

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